molecular formula C8H4F3NO B7994832 2-(2,3,4-Trifluoro-phenoxy)acetonitrile

2-(2,3,4-Trifluoro-phenoxy)acetonitrile

Cat. No.: B7994832
M. Wt: 187.12 g/mol
InChI Key: SCKOBRLNYIOZRV-UHFFFAOYSA-N
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Description

2-(2,3,4-Trifluoro-phenoxy)acetonitrile is an organic compound with the molecular formula C8H4F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxyacetonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trifluoro-phenoxy)acetonitrile typically involves the reaction of 2,3,4-trifluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trifluoro-phenoxy)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.

    Oxidation: The phenoxy group can undergo oxidation to form quinones or other oxidized products.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

    Amides: Formed from nucleophilic substitution reactions.

    Quinones: Formed from oxidation reactions.

    Primary amines: Formed from reduction reactions.

Scientific Research Applications

2-(2,3,4-Trifluoro-phenoxy)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trifluoro-phenoxy)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,5-Trifluoro-phenoxy)acetonitrile
  • 2-(3,4,5-Trifluoro-phenoxy)acetonitrile
  • 2-(2,3,5-Trifluoro-phenoxy)acetonitrile

Uniqueness

2-(2,3,4-Trifluoro-phenoxy)acetonitrile is unique due to the specific positioning of the trifluoromethyl groups on the phenoxy ring. This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other trifluoromethylated phenoxyacetonitriles.

Properties

IUPAC Name

2-(2,3,4-trifluorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-5-1-2-6(13-4-3-12)8(11)7(5)10/h1-2H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKOBRLNYIOZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OCC#N)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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